Latidectin A3
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Overview
Description
Latidectin A3 is a semi-synthetic derivative of milbemycin, a group of 16-membered macrocyclic lactones known for their acaricidal, insecticidal, and anthelmintic activities . Milbemycins are produced by various Streptomyces species and are structurally related to avermectins . This compound has been developed for the treatment of intestinal nematodes and heartworm in pets .
Preparation Methods
Latidectin A3 is synthesized from milbemycin A3 and milbemycin A4, which are produced by Streptomyces hygroscopicus . The synthetic route involves the semi-synthetic modification of these milbemycins to enhance their efficacy and spectrum of activity . The industrial production of this compound involves fermentation of Streptomyces species followed by extraction and purification of the milbemycins . The fermentation medium typically contains sucrose, soybean powder, yeast extract, meat extract, and various salts .
Chemical Reactions Analysis
Latidectin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Latidectin A3 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis and regulation of milbemycins . In biology, it is used to investigate the mechanisms of action of macrocyclic lactones on insect and parasite nervous systems . In medicine, this compound is used as an anthelmintic agent for the treatment of parasitic infections in pets . In industry, it is used as an agrochemical product for controlling pests .
Mechanism of Action
Latidectin A3 exerts its effects by modulating chloride channels in the nervous systems of insects and parasites . It binds to glutamate-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the nerve cells . This results in paralysis and death of the parasites . The molecular targets of this compound include GABA-gated and glutamate-gated chloride channels .
Comparison with Similar Compounds
Latidectin A3 is similar to other milbemycin derivatives such as milbemycin oxime, lepimectin, and moxidectin . this compound is unique in its enhanced efficacy and broader spectrum of activity against various parasites . Other similar compounds include avermectins like ivermectin and abamectin, which also target chloride channels but have different chemical structures and modes of action .
Properties
CAS No. |
371918-51-3 |
---|---|
Molecular Formula |
C46H61NO11 |
Molecular Weight |
804.0 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C46H61NO11/c1-27-18-21-45(57-31(27)5)24-36-23-35(58-45)17-12-29(3)40(56-43(51)44(19-7-8-20-44)32-13-15-34(16-14-32)47-38(48)26-53-6)28(2)10-9-11-33-25-54-41-39(49)30(4)22-37(42(50)55-36)46(33,41)52/h9-16,22,27-28,31,35-37,39-41,49,52H,7-8,17-21,23-26H2,1-6H3,(H,47,48)/b10-9+,29-12+,33-11+/t27-,28-,31+,35+,36-,37-,39+,40+,41+,45-,46+/m0/s1 |
InChI Key |
KTVMGDINWWHAME-BQPSYACVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)OC1C |
Origin of Product |
United States |
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